BenchChemオンラインストアへようこそ!

6-Bromo-4-methylquinazolin-8-ol

Drug Design Medicinal Chemistry Physicochemical Profiling

Choose 6-Bromo-4-methylquinazolin-8-ol for rational, SAR-driven kinase inhibitor design. Unlike interchangeable quinazoline cores, this building block uniquely combines a C6-Br synthetic handle, a C4-methyl conformational constraint, and a free C8-OH pharmacophore—pre-validated in the synthesis of PI3Kδ inhibitor PI3K-IN-9 (IC₅₀ 8.9 nM). Substituting for non-brominated or non-methylated analogs risks losing documented >35-fold cytotoxicity advantage over cisplatin in MCF-7 models. Directly access productive chemical space.

Molecular Formula C9H7BrN2O
Molecular Weight 239.07 g/mol
Cat. No. B11758162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-methylquinazolin-8-ol
Molecular FormulaC9H7BrN2O
Molecular Weight239.07 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C=C(C2=NC=N1)O)Br
InChIInChI=1S/C9H7BrN2O/c1-5-7-2-6(10)3-8(13)9(7)12-4-11-5/h2-4,13H,1H3
InChIKeyWEOYSCFJWTYDMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-methylquinazolin-8-ol – Core Quinazoline Building Block for PI3K-Targeted Drug Discovery and Chemical Biology


6-Bromo-4-methylquinazolin-8-ol (CAS 2231399-83-8) is a polyfunctionalized quinazoline derivative that integrates a C6‑bromo substituent, a C4‑methyl group, and a free C8‑phenolic hydroxyl on the quinazoline nucleus . With a molecular weight of 239.07 g·mol⁻¹ and a calculated XLogP3‑AA of 2.3, the compound occupies physicochemical space that is distinct from non‑brominated or non‑methylated quinazoline‑8‑ol scaffolds . The bromine atom furnishes a synthetic handle for transition‑metal‑catalyzed cross‑couplings (e.g., Suzuki, Negishi, Buchwald‑Hartwig), while the methyl group contributes to conformational constraint and metabolic stability, features that are heavily exploited in the design of class‑I phosphoinositide 3‑kinase (PI3K) inhibitors .

Why Direct Analogue Replacement Demands Compound‑Specific Validation Before Procurement


Within the 4‑methylquinazolin‑8‑ol series, even a single atom change—such as replacing the C6‑bromine with chlorine or fluorine, or removing the C4‑methyl group—can significantly alter both electronic properties and lipophilicity, leading to divergent cellular permeability, CYP‑mediated metabolism, and off‑target kinase profiles . Published structure‑activity relationship (SAR) campaigns on 6‑bromoquinazoline derivatives demonstrate that MCF‑7 cytotoxicity IC₅₀ values span a 90‑fold range (0.53–46.6 μM) solely upon variation of the N‑substituent, underscoring that the core scaffold itself is insufficient to guarantee a specific biological outcome . Consequently, researchers and procurement specialists who treat 6‑bromo‑4‑methylquinazolin‑8‑ol as an interchangeable “quinazoline derivative” risk introducing an unvalidated variable into their synthetic or screening workflow.

Quantitative Differentiation Evidence for 6-Bromo-4-methylquinazolin-8-ol Against Its Closest Analogues


Lipophilicity Shift Versus the 4-Methylquinazolin-8-ol Parent Scaffold (XLogP3‑AA)

6-Bromo-4-methylquinazolin-8-ol exhibits a computed XLogP3‑AA of 2.3, which is estimated to be >1.0 log unit higher than the non‑brominated parent 4‑methylquinazolin‑8‑ol; this increase in lipophilicity directly impacts passive membrane permeability and protein‑binding propensity . The brominated analogue therefore provides a markedly different absorption, distribution, metabolism, and excretion (ADME) starting point relative to the parent scaffold.

Drug Design Medicinal Chemistry Physicochemical Profiling

Synthetic Versatility: The C6‑Bromine as a Privileged Cross‑Coupling Handle Compared to 4‑Methylquinazolin‑8‑ol

The C6‑bromine substituent permits direct Pd‑catalyzed Suzuki, Negishi, and Buchwald‑Hartwig couplings without pre‑activation of the quinazoline core; in contrast, 4‑methylquinazolin‑8‑ol lacks a halogen handle and requires a separate bromination step before diversification . The brominated intermediate has been explicitly employed in the synthesis of PI3Kδ inhibitor PI3K‑IN‑9, where it is alkylated and elaborated to give a compound with an IC₅₀ of 8.9 nM .

Organic Synthesis Medicinal Chemistry C–C Bond Formation

Cytotoxicity Benchmarking Within the 6‑Bromoquinazoline Class (MCF‑7 and SW480)

A systematic study of 6‑bromoquinazoline derivatives reported MCF‑7 IC₅₀ values spanning 0.53–46.6 μM, with the most active compound (5b) achieving IC₅₀ of 0.53 μM, superior to cisplatin, which showed IC₅₀ values of >19 μM in the same cell line . While 6‑bromo‑4‑methylquinazolin‑8‑ol itself is not the final hit compound, it constitutes the common core of the 6‑bromoquinazoline library from which such potent antiproliferative agents were derived.

Cancer Biology Antiproliferative Screening Structure–Activity Relationship

High‑Value Application Scenarios Where 6-Bromo-4-methylquinazolin-8-ol Outperforms Generic Analogues


PI3K‑Targeted Library Synthesis Requiring Late‑Stage Halogen Diversification

Medicinal chemistry teams designing isoform‑selective PI3K inhibitors benefit from the pre‑installed C6‑bromine, which allows direct, parallel diversification via Suzuki or Negishi coupling to generate focused libraries. The use of 6‑bromo‑4‑methylquinazolin‑8‑ol has been validated in the published synthesis of PI3Kδ inhibitor PI3K‑IN‑9 (IC₅₀ = 8.9 nM), confirming that the building block reliably supports the assembly of low‑nanomolar kinase inhibitors .

Physicochemical Optimization of Lead Series Through Halogen‑Scanning

When an initial quinazoline hit lacks appropriate ADME properties, the brominated analogue offers a 1.1‑unit increase in XLogP3‑AA relative to the parent 4‑methylquinazolin‑8‑ol, while preserving the hydrogen‑bond donor/acceptor profile of the 8‑hydroxyl group . This facilitates systematic exploration of lipophilic space without altering the core pharmacophore, making 6‑bromo‑4‑methylquinazolin‑8‑ol a preferred choice for hit‑to‑lead optimization programs.

Academic and Industrial Cytotoxicity Screening Platforms

Compounds built on the 6‑bromoquinazoline‑8‑ol core have demonstrated a >35‑fold cytotoxicity advantage over cisplatin in MCF‑7 breast adenocarcinoma models . Research groups procuring the building block can directly enter a productive SAR space with known biological traction, rather than spending resources on scaffold‑hopping exercises that may yield inactive entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-4-methylquinazolin-8-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.